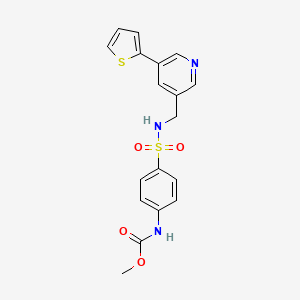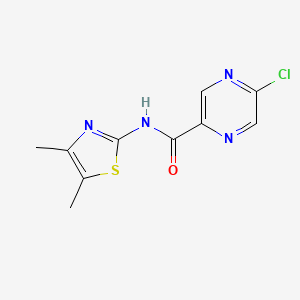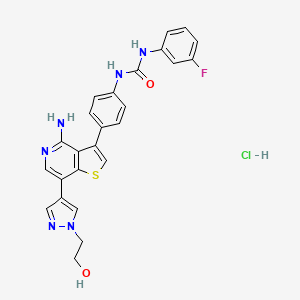
Ilorasertib hydrochloride
Vue d'ensemble
Description
Il inhibe les kinases Aurora A, B et C, ainsi que d'autres kinases telles que la tyrosine kinase RET, le récepteur du facteur de croissance dérivé des plaquettes bêta et la tyrosine kinase 1 de type Fms . Ce composé a montré un potentiel significatif dans les études précliniques et cliniques pour ses activités antitumorales.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'ABT-348 (chlorhydrate) implique plusieurs étapes, à partir des molécules précurseurs appropriéesLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement élevé et une pureté élevée .
Méthodes de production industrielle
La production industrielle de l'ABT-348 (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour la rentabilité et l'efficacité, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour maintenir une qualité et une production constantes. Le produit final est soumis à des mesures rigoureuses de contrôle de qualité pour garantir son adéquation aux applications de recherche et cliniques .
Analyse Des Réactions Chimiques
Types de réactions
L'ABT-348 (chlorhydrate) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier certains groupes fonctionnels au sein de la molécule.
Substitution : Les réactions de substitution peuvent introduire ou remplacer des groupes fonctionnels, modifiant ainsi les propriétés du composé.
Réactifs et conditions communs
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les conditions varient en fonction de la réaction souhaitée, impliquant généralement des températures et des niveaux de pH contrôlés .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'ABT-348 (chlorhydrate) avec des groupes fonctionnels modifiés, qui peuvent présenter des activités biologiques et des propriétés différentes .
Applications de recherche scientifique
L'ABT-348 (chlorhydrate) a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé d'outil pour étudier l'inhibition des kinases et les voies de transduction du signal.
Biologie : Employé dans des tests cellulaires pour étudier les effets de l'inhibition des kinases sur la prolifération cellulaire et l'apoptose.
Médecine : À l'étude pour son utilisation potentielle dans le traitement de divers cancers, y compris la leucémie et les tumeurs solides.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et comme composé de référence dans la découverte de médicaments
Mécanisme d'action
L'ABT-348 (chlorhydrate) exerce ses effets en inhibant plusieurs kinases, en particulier les kinases Aurora A, B et C. Ces kinases jouent un rôle crucial dans la division et la prolifération cellulaires. En inhibant ces kinases, l'ABT-348 (chlorhydrate) perturbe le cycle cellulaire, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses. Le composé inhibe également d'autres kinases impliquées dans l'angiogenèse et la croissance tumorale, renforçant ainsi son activité antitumorale .
Applications De Recherche Scientifique
ABT-348 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cellular assays to investigate the effects of kinase inhibition on cell proliferation and apoptosis.
Medicine: Under investigation for its potential use in treating various cancers, including leukemia and solid tumors.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery
Mécanisme D'action
ABT-348 (hydrochloride) exerts its effects by inhibiting multiple kinases, particularly Aurora kinases A, B, and C. These kinases play crucial roles in cell division and proliferation. By inhibiting these kinases, ABT-348 (hydrochloride) disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The compound also inhibits other kinases involved in angiogenesis and tumor growth, further enhancing its antitumor activity .
Comparaison Avec Des Composés Similaires
Composés similaires
Tozasertib : Un autre inhibiteur de la kinase Aurora avec des profils d'inhibition des kinases similaires.
Barasertib : Cible les kinases Aurora et a montré une efficacité dans les modèles précliniques de cancer.
Danusertib : Inhibe les kinases Aurora et d'autres kinases impliquées dans la progression du cancer.
Unicité
L'ABT-348 (chlorhydrate) est unique en raison de son large profil d'inhibition des kinases, ciblant plusieurs kinases avec une forte puissance. Cette activité à large spectre en fait un composé précieux pour étudier diverses voies de signalisation et développer de nouvelles stratégies thérapeutiques .
Propriétés
IUPAC Name |
1-[4-[4-amino-7-[1-(2-hydroxyethyl)pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl]phenyl]-3-(3-fluorophenyl)urea;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN6O2S.ClH/c26-17-2-1-3-19(10-17)31-25(34)30-18-6-4-15(5-7-18)21-14-35-23-20(12-28-24(27)22(21)23)16-11-29-32(13-16)8-9-33;/h1-7,10-14,33H,8-9H2,(H2,27,28)(H2,30,31,34);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKMSIXFLFTNHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4C5=CN(N=C5)CCO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClFN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
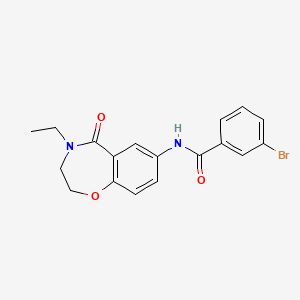
![1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole](/img/structure/B2426885.png)
![4-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2426886.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2426889.png)
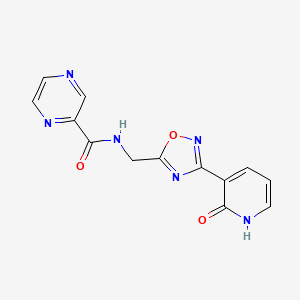
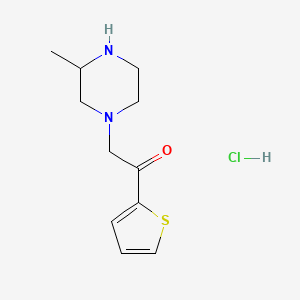
![1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one](/img/structure/B2426896.png)

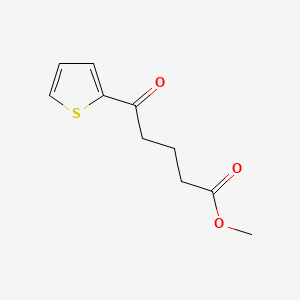
![2-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2426901.png)
![N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine](/img/structure/B2426902.png)
![8-(5-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
